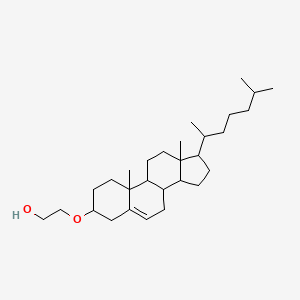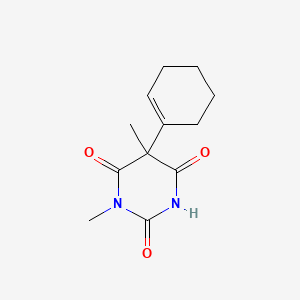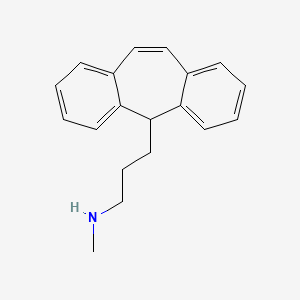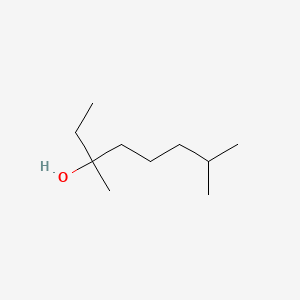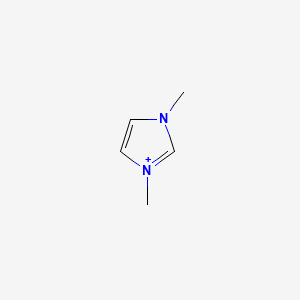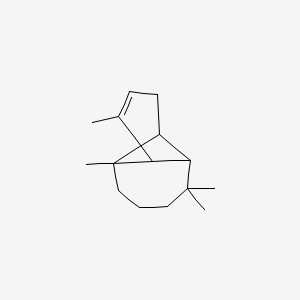
(+)-alpha-Longipinene
Overview
Description
Alpha-Longipinene: is an organic compound classified as a sesquiterpene. It is a colorless to pale yellow liquid with a distinctive pine-like aroma. The chemical formula for (+)-alpha-Longipinene is C15H24 , and it has a molecular weight of 204.35 g/mol . This compound is found naturally in various plants, including pine trees, and can also be synthesized chemically.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Longipinene can be synthesized through several chemical routes. One common method involves the cyclization of farnesyl diphosphate, catalyzed by the enzyme alpha-longipinene synthase . This enzyme facilitates the conversion of farnesyl diphosphate into (+)-alpha-Longipinene and diphosphate.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as pine trees. The extraction process includes steam distillation of pine resin, followed by purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-Longipinene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert (+)-alpha-Longipinene into its reduced forms.
Substitution: Substitution reactions often involve halogenation or other electrophilic reagents to introduce new functional groups into the this compound molecule.
Major Products Formed:
Oxidation Products: Longi-cis-verbenol, longi-trans-verbenol, longi-cis-beta-crysanthenol, longiverbenone, and others.
Reduction Products: Various hydrogenated derivatives of this compound.
Scientific Research Applications
Alpha-Longipinene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (+)-alpha-Longipinene involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the growth of certain microorganisms by disrupting their cell membranes and inducing oxidative stress . This oxidative stress is caused by the generation of reactive oxygen species (ROS), which damage cellular components and lead to cell death .
Comparison with Similar Compounds
Alpha-Longipinene is unique among sesquiterpenes due to its specific structure and reactivity. Similar compounds include:
Longifolene: Another sesquiterpene with a similar structure but different reactivity and applications.
Alpha-Pinene: A monoterpene with similar aromatic properties but a different molecular structure and set of applications.
Beta-Caryophyllene: A sesquiterpene with distinct biological activities and uses.
Properties
IUPAC Name |
2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICYDYJTCDBHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCCC3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)
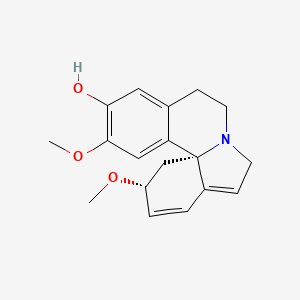
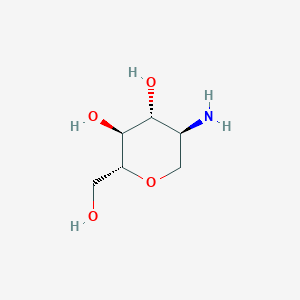
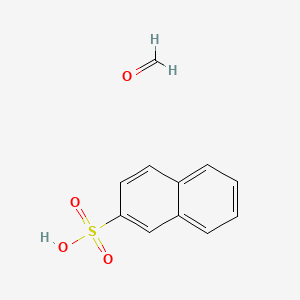
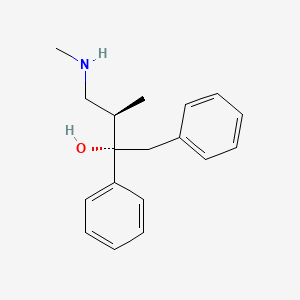
![(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1194157.png)
